molecular formula C9H11NO2S2 B14777897 5-(Thiophen-2-yl)thiomorpholine-3-carboxylic acid

5-(Thiophen-2-yl)thiomorpholine-3-carboxylic acid

Cat. No.: B14777897
M. Wt: 229.3 g/mol
InChI Key: BPXMMQROYXXOJT-UHFFFAOYSA-N
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Description

5-(Thiophen-2-yl)thiomorpholine-3-carboxylic acid is a heterocyclic compound that features a thiophene ring fused with a thiomorpholine ring and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Thiophen-2-yl)thiomorpholine-3-carboxylic acid typically involves the cyclization of thiophene derivatives with thiomorpholine under specific conditions. One common method involves the reaction of thiophene-2-carbaldehyde with thiomorpholine in the presence of a suitable catalyst and solvent. The reaction conditions often require controlled temperature and pH to ensure the desired product yield .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and catalyst concentration is crucial for maximizing yield and purity .

Chemical Reactions Analysis

Types of Reactions

5-(Thiophen-2-yl)thiomorpholine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carboxylic acid group can be reduced to an alcohol or aldehyde.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-(Thiophen-2-yl)thiomorpholine-3-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Utilized in the development of organic semiconductors and corrosion inhibitors.

Mechanism of Action

The mechanism of action of 5-(Thiophen-2-yl)thiomorpholine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The thiophene ring can participate in π-π stacking interactions, while the thiomorpholine ring can form hydrogen bonds with target molecules. These interactions can modulate the activity of the target, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(Thiophen-2-yl)thiomorpholine-3-carboxylic acid is unique due to the combination of the thiophene and thiomorpholine rings, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for various applications in medicinal chemistry and material science .

Properties

Molecular Formula

C9H11NO2S2

Molecular Weight

229.3 g/mol

IUPAC Name

5-thiophen-2-ylthiomorpholine-3-carboxylic acid

InChI

InChI=1S/C9H11NO2S2/c11-9(12)7-5-13-4-6(10-7)8-2-1-3-14-8/h1-3,6-7,10H,4-5H2,(H,11,12)

InChI Key

BPXMMQROYXXOJT-UHFFFAOYSA-N

Canonical SMILES

C1C(NC(CS1)C(=O)O)C2=CC=CS2

Origin of Product

United States

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